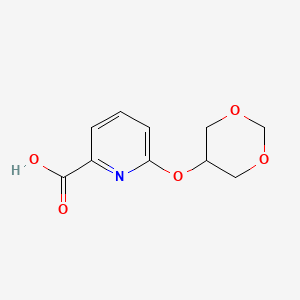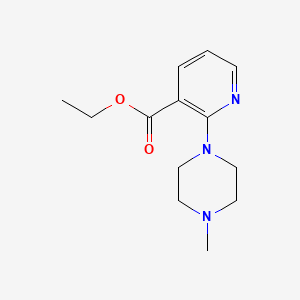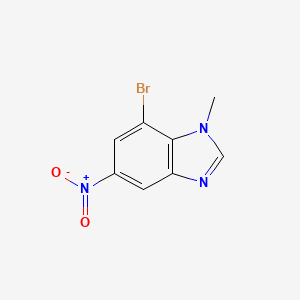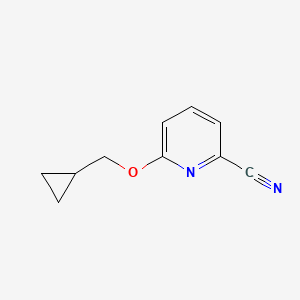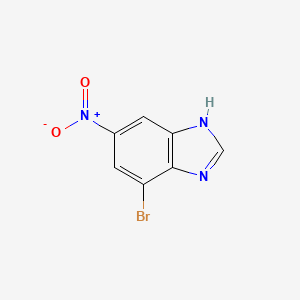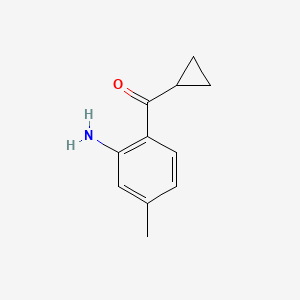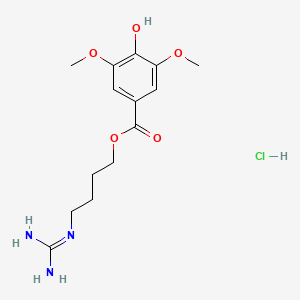
4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride
Descripción general
Descripción
4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride, also known as Leonurine hydrochloride or SCM-198 hydrochloride, is a chemical compound with the molecular formula C14H22ClN3O5 . It has a molecular weight of 347.79 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride . The InChI string and the Canonical SMILES for this compound are available , which provide a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 193-194 °C . It has a hydrogen bond donor count of 4 .Aplicaciones Científicas De Investigación
Polycystic Ovary Syndrome (PCOS) Management
Leonurine hydrochloride has been studied for its effects on PCOS, a common endocrine disorder in women. It has shown promise in regulating hormone levels, improving the estrous cycle, and reducing ovarian cystic follicles in a mouse model of PCOS. The compound’s influence on gene expression related to follicular development suggests potential for therapeutic application in managing PCOS symptoms .
Cardiovascular Protection
Research indicates that Leonurine hydrochloride can protect against myocardial injury. It has been observed to improve cardiac recovery during chronic infarction in rats, suggesting its potential as a treatment for heart-related conditions. Its antioxidative activity is particularly noted for reducing damage from ischemic events .
Anti-Tumor Activity
Leonurine hydrochloride has demonstrated anti-tumor properties, particularly in lung cancer. It inhibits immune evasion by cancer cells and exerts anti-cancer effects through the ILT4-PI3K/AKT-B7-H3 pathway. This mechanism involves down-regulating several key proteins and mRNA expressions associated with tumor progression .
Neuroprotection
The neuroprotective effects of Leonurine hydrochloride are attributed to its ability to regulate oxidative stress markers. It can down-regulate iNOS and COX-2 levels while increasing antioxidants like GSH, SOD, CAT, and GPx. These actions suggest its potential in treating neurological disorders and mitigating brain injury effects .
Mecanismo De Acción
Leonurine hydrochloride, also known as 4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride or SCM-198 hydrochloride, is a compound that has been gaining attention in the scientific community due to its wide range of biological activities .
Target of Action
Leonurine hydrochloride primarily targets several key signal transduction pathways implicated in various cellular processes. These include the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), the Phosphoinositide3-Kinase/Serine/Threonine Protein Kinase (PI3K/AKT), the Signal Transducer and Activator of Transcription 3 (STAT3), and the Mitogen-Activated Protein/Extracellular Signal-Regulated Kinase (MAP/ERK) pathways . It also targets the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells .
Mode of Action
Leonurine hydrochloride interacts with its targets to inhibit neoplastic cell proliferation, induce apoptosis and autophagy, and contain oncogenic cell invasion and migration . It also inhibits lung cancer cell immune evasion by down-regulating ILT4, PI3K, AKT, B7-H3 mRNA, and protein expression .
Biochemical Pathways
Leonurine hydrochloride affects several biochemical pathways. It inhibits the ILT4-PI3K/AKT-B7-H3 pathway in human lung cancer cells . It also influences the glycerophospholipid metabolism, linoleic acid metabolism, tryptophan metabolism, and glutamate metabolism .
Pharmacokinetics
Further pharmacokinetic assessments are needed to understand its behavior within the body .
Result of Action
Leonurine hydrochloride has demonstrated various molecular and cellular effects. It exhibits anti-inflammatory and antioxidant effects . It also shows substantial therapeutic efficacy in the treatment of gynecological disorders and broad-spectrum antineoplastic capabilities . In addition, it has demonstrated antidepressant-like action and has been shown to increase levels of serotonin, noradrenaline, and dopamine in chronic mild stress studies on mice .
Propiedades
IUPAC Name |
4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5.ClH/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16;/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZIMAVDJZQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676590 | |
| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Guanidinobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride | |
CAS RN |
24735-18-0 | |
| Record name | 4-[(Diaminomethylidene)amino]butyl 4-hydroxy-3,5-dimethoxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24735-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



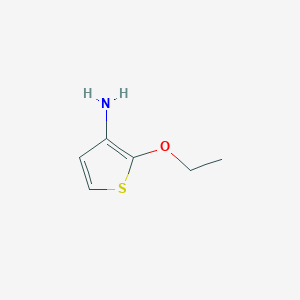
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)

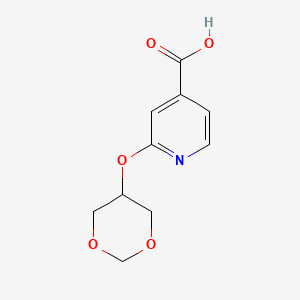
![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)
